

19'-Hexanoyloxyfucoxanthin chemical structure and properties.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *19'-Hexanoyloxyfucoxanthin*

Cat. No.: B1237575

[Get Quote](#)

19'-Hexanoyloxyfucoxanthin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

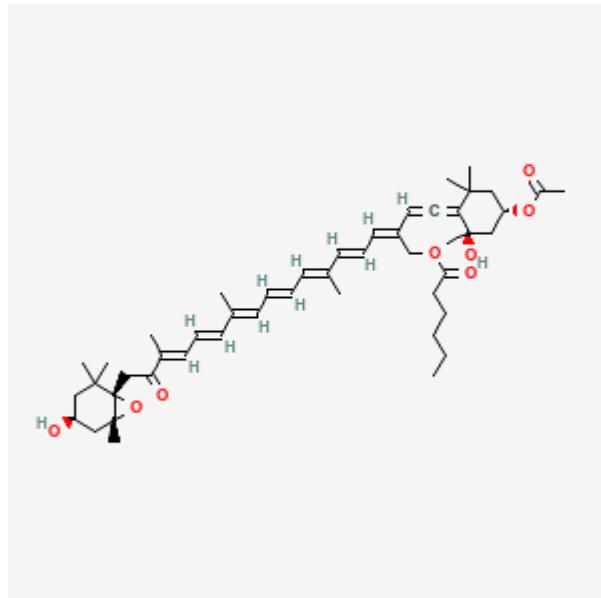
19'-Hexanoyloxyfucoxanthin is a significant carotenoid found predominantly in marine microalgae, particularly of the Prymnesiophyceae class. As a derivative of the well-studied fucoxanthin, it shares a similar core structure but possesses a unique hexanoyloxy functional group that influences its physicochemical properties and potential biological activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and, by proxy, the potential biological activities of **19'-Hexanoyloxyfucoxanthin**. Due to a notable gap in the current scientific literature, the biological activity and signaling pathway information presented herein is primarily based on studies of its parent compound, fucoxanthin. Detailed experimental protocols for the isolation, purification, and characterization of **19'-Hexanoyloxyfucoxanthin** are also provided to facilitate further research and development.

Chemical Structure and Identification

19'-Hexanoyloxyfucoxanthin is a xanthophyll, a class of oxygen-containing carotenoid pigments. Its structure is characterized by a long polyene chain, which is responsible for its

light-absorbing properties, and several functional groups, including an allene bond, an epoxide, hydroxyl groups, and a distinctive 19'-hexanoyloxy ester group.

IUPAC Name: [(2Z,4E,6E,8E,10E,12E,14E)-2-[2-[(2R,4S)-4-acetyloxy-2-hydroxy-2,6,6-trimethylcyclohexylidene]ethenyl]-17-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-6,11,15-trimethyl-16-oxoheptadeca-2,4,6,8,10,12,14-heptaenyl]hexanoate[1]


Synonyms: 19'-Hexanoylfucoxanthin, Hex-fuco[2][3]

Chemical Formula: C₄₈H₆₈O₈[1]

Molecular Weight: 773.0 g/mol [1]

CAS Number: 60147-85-5[1]

2D Structure:

Physicochemical Properties

The physicochemical properties of **19'-Hexanoyloxyfucoxanthin** are crucial for its extraction, purification, and formulation in potential applications. The following tables summarize key quantitative data.

Table 1: General Physicochemical Properties[1][3]

Property	Value
Molecular Formula	C ₄₈ H ₆₈ O ₈
Molecular Weight	773.0 g/mol
XLogP3	9.3
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	8
Rotatable Bond Count	13
Topological Polar Surface Area	122 Å ²
Heavy Atom Count	56

Table 2: UV-Vis Spectroscopic Data[3]

Solvent	λ _{max} (nm)
Acetone	420, 444.3, 470.3
n-Hexane	445, 471
Ethanol	423, 445, 474
Diethyl ether	444, 470

Table 3: Molar Extinction Coefficient[3]

Solvent	Molar Extinction Coefficient (ε) at λ _{max}
Acetone	109 × 10 ³ L mol ⁻¹ cm ⁻¹ at 445 nm (assumed to be equal to fucoxanthin)
Ethanol	1300 (E1%1cm) at 445 nm

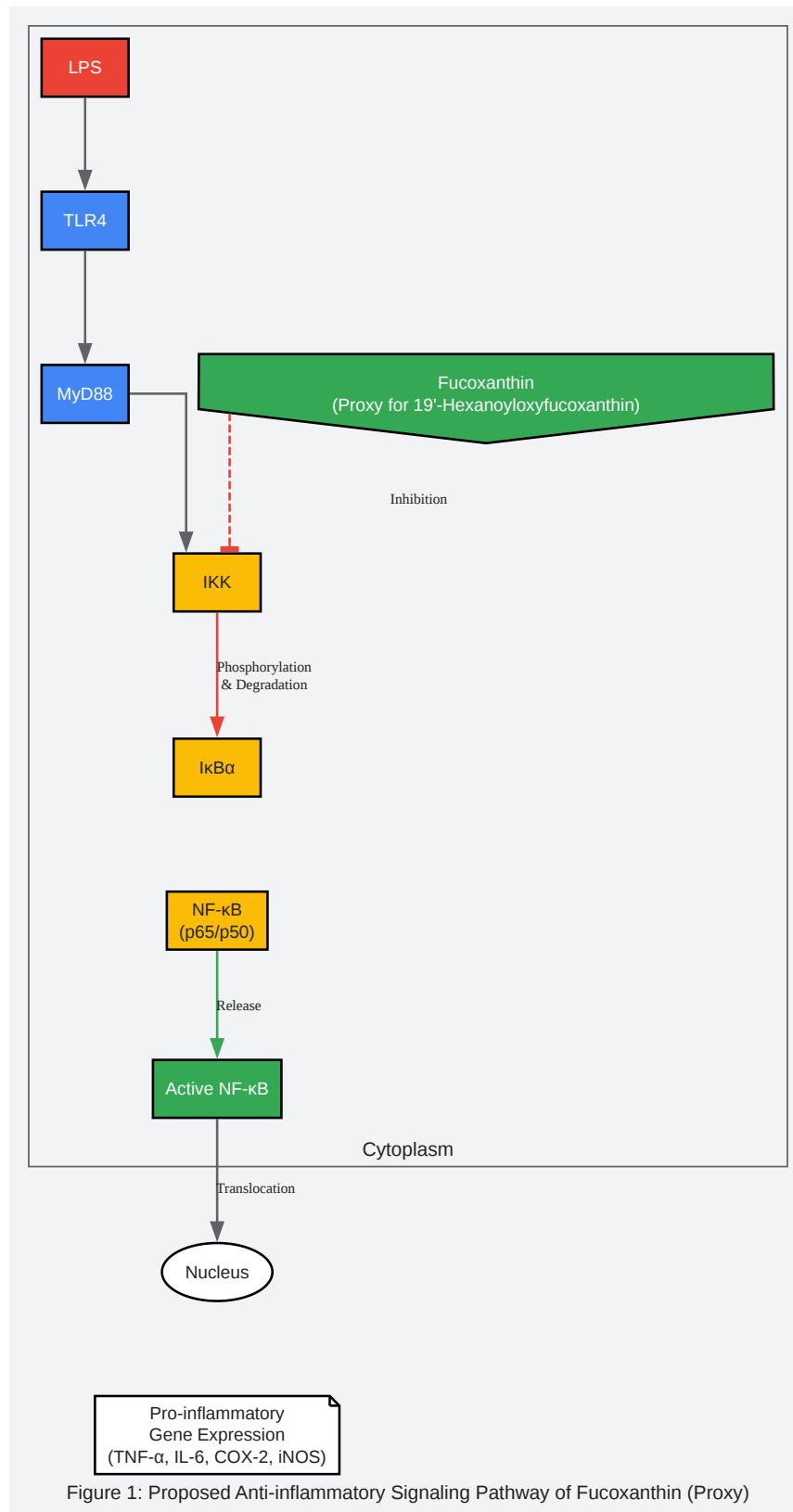
Biological Activity and Signaling Pathways (Proxy: Fucoxanthin)

Disclaimer: There is a significant lack of research directly investigating the biological activities and signaling pathways of **19'-Hexanoyloxyfucoxanthin**. The following information is based on studies of its parent compound, fucoxanthin, and should be considered as indicative of potential activities that require experimental validation for **19'-Hexanoyloxyfucoxanthin** itself.

Fucoxanthin has been extensively studied and shown to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, anti-obesity, and anticancer activities.

Antioxidant Activity

Fucoxanthin is a potent antioxidant, capable of scavenging reactive oxygen species (ROS).^[4] This activity is attributed to its unique chemical structure, including the allenic bond and polyene chain. The proposed mechanism involves the activation of the Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes.


Anti-inflammatory Activity

Fucoxanthin has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF- α , IL-1 β , IL-6).^[5] It is believed to exert these effects through the downregulation of the NF- κ B and MAPK signaling pathways.

Anticancer Activity

Fucoxanthin has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.^[6] The anticancer mechanisms are multifaceted and involve cell cycle arrest, induction of apoptosis through the modulation of Bcl-2 family proteins, and inhibition of angiogenesis.

Signaling Pathway: Fucoxanthin's Anti-inflammatory Action via NF- κ B Pathway

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of fucoxanthin's anti-inflammatory effect via inhibition of the NF- κ B signaling pathway.

Experimental Protocols

Isolation and Purification of 19'-Hexanoyloxyfucoxanthin from *Emiliania huxleyi*

This protocol is a generalized procedure based on common practices for carotenoid extraction and purification.

1. Cell Culture and Harvesting:

- Culture *Emiliania huxleyi* in a suitable growth medium (e.g., f/2 medium) under controlled conditions of light, temperature, and aeration.
- Harvest the cells in the late exponential growth phase by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).
- Lyophilize the cell pellet to remove water.

2. Extraction:

- Extract the lyophilized biomass with a mixture of acetone and methanol (7:3, v/v) at a ratio of 1:20 (biomass:solvent, w/v).
- Perform the extraction at 4°C in the dark with constant stirring for 24 hours to minimize degradation.
- Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the pigments.
- Repeat the extraction process until the cell debris is colorless.
- Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 35°C.

3. Chromatographic Purification:

- Thin-Layer Chromatography (TLC):
 - Dissolve the crude extract in a small volume of a suitable solvent (e.g., acetone).
 - Apply the concentrated extract to a silica gel 60 TLC plate.
 - Develop the plate using a solvent system such as n-hexane:acetone (7:3, v/v).
 - The orange band corresponding to **19'-Hexanoyloxyfucoxanthin** can be scraped off the plate and the compound eluted with acetone.
- High-Performance Liquid Chromatography (HPLC):
 - Further purify the fraction containing **19'-Hexanoyloxyfucoxanthin** using preparative HPLC.
 - Column: A C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size) is commonly used.
 - Mobile Phase: A gradient elution system is often employed. For example, a linear gradient from 100% Solvent A (e.g., acetonitrile:methanol:water, 80:10:10, v/v/v) to 100% Solvent B (e.g., methanol:ethyl acetate, 7:3, v/v) over 30 minutes.
 - Flow Rate: Typically 2-4 mL/min.
 - Detection: Monitor the elution profile using a photodiode array (PDA) detector at the characteristic absorption maxima (around 445 nm).
 - Collect the fraction corresponding to the **19'-Hexanoyloxyfucoxanthin** peak.
 - Evaporate the solvent to obtain the purified compound.

Characterization of **19'-Hexanoyloxyfucoxanthin**

1. UV-Vis Spectroscopy:

- Dissolve the purified compound in a suitable spectroscopic grade solvent (e.g., acetone, ethanol, or n-hexane).

- Record the absorption spectrum from 200 to 800 nm using a UV-Vis spectrophotometer.
- Determine the absorption maxima (λ_{max}) and compare them with literature values.

2. Mass Spectrometry (MS):

- Utilize techniques such as Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) to determine the molecular weight.
- The expected molecular ion peak $[\text{M}+\text{H}]^+$ would be at m/z 773.5.
- High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Dissolve the purified compound in a deuterated solvent (e.g., CDCl_3).
- Acquire ^1H NMR and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- The ^1H NMR spectrum will show characteristic signals for the polyene chain protons, methyl groups, and the hexanoyloxy moiety.
- 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the complete structural elucidation and assignment of all proton and carbon signals.

Conclusion

19'-Hexanoyloxyfucoxanthin is a fascinating marine carotenoid with a well-defined chemical structure and distinct physicochemical properties. While its biological activities have not been extensively studied, the known pharmacological effects of its parent compound, fucoxanthin, suggest that **19'-Hexanoyloxyfucoxanthin** may hold significant potential as a bioactive compound. This guide provides a foundational resource for researchers, outlining its known characteristics and providing detailed protocols to facilitate further investigation into its isolation, characterization, and, most importantly, its biological functions and potential

therapeutic applications. Further research is critically needed to elucidate the specific biological roles and mechanisms of action of **19'-Hexanoyloxyfucoxanthin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. A series of 19'-hexanoyloxyfucoxanthin derivatives from the sea mussel, *Mytilus galloprovincialis*, grown in the Black Sea, Ukraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fucoxanthin: A Promising Phytochemical on Diverse Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effect of Fucoxanthin on Zearalenone-Induced Hepatic Damage through Nrf2 Mediated by PI3K/AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Spectroscopy Protocols for Food Metabolomics Applications | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [19'-Hexanoyloxyfucoxanthin chemical structure and properties.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1237575#19'-hexanoyloxyfucoxanthin-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com